6(7)-Dehydro Norgestrel chemical properties and structure
6(7)-Dehydro Norgestrel chemical properties and structure
An In-Depth Technical Guide to the Chemical Properties and Structure of 6(7)-Dehydro Norgestrel
Executive Summary
6(7)-Dehydro Norgestrel, also known as Δ⁶-Levonorgestrel, is a synthetic steroid and a critical reference compound in the pharmaceutical industry.[1][2] It is primarily recognized as a process impurity and degradation product of Levonorgestrel, a widely used progestin in hormonal contraceptives.[3][4] A thorough understanding of its chemical structure, properties, and analytical characterization is paramount for drug development professionals and researchers to ensure the quality, safety, and efficacy of Levonorgestrel-containing drug products. This guide provides a comprehensive technical overview of 6(7)-Dehydro Norgestrel, synthesizing data on its structure, physicochemical properties, spectroscopic profile, and analytical methodologies from an applied science perspective.
Chemical Identity and Structure
6(7)-Dehydro Norgestrel is a gonane-series steroid, structurally derived from its parent compound, Levonorgestrel. The defining structural feature is the introduction of an additional carbon-carbon double bond between the C6 and C7 positions, creating a conjugated diene system within the B-ring of the steroid nucleus.[5][6]
Systematic IUPAC Name: (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one.[5][7]
Common Synonyms: Δ⁶-Levonorgestrel, Levonorgestrel EP Impurity M, 6,7-Didehydrolevonorgestrel, (17α)-13-Ethyl-17-hydroxy-18,19-dinorpregna-4,6-dien-20-yn-3-one.[1][3][6][8]
Key Structural Features:
-
Steroid Core: A four-ring cyclopenta[a]phenanthrene nucleus.
-
Conjugated System: An extended π-system comprising the C4-C5 and C6-C7 double bonds conjugated to the C3 ketone. This chromophore is the basis for its UV activity and a key differentiator from Levonorgestrel.
-
C17 Substituents: A C17α-ethynyl (-C≡CH) group and a C17β-hydroxyl (-OH) group, which are critical for its progestational activity profile.
-
C13 Substituent: A C13β-ethyl (-CH₂CH₃) group, classifying it as a gonane derivative.
Caption: 2D representation of 6(7)-Dehydro Norgestrel's steroidal structure.
Physicochemical Properties
The physical and chemical properties of 6(7)-Dehydro Norgestrel are crucial for its handling as an analytical standard and for developing separation methods to resolve it from the active pharmaceutical ingredient (API).
| Property | Value | Source(s) |
| CAS Number | 51087-61-7 | [3][7][9] |
| Molecular Formula | C₂₁H₂₆O₂ | [3][5][7][10] |
| Molecular Weight | ~310.43 g/mol | [2][5][7][9] |
| Appearance | Off-white to pale yellow or beige solid | [8][9][11] |
| Melting Point | >210°C (with decomposition) | [4][11] |
| Solubility | Slightly soluble in chloroform and methanol; Soluble in DMSO | [3][9][11] |
| Storage Conditions | Store at -20°C or 2-8°C in an amber vial, protected from light | [3][9][11] |
| Predicted pKa | ~13.06 | [3][11] |
| Predicted Boiling Point | ~475.8°C | [3][11] |
The limited solubility in common reversed-phase HPLC solvents like methanol necessitates careful method development, often requiring a stronger organic modifier like acetonitrile or the use of solubilizing agents like DMSO in stock solutions. Its documented light sensitivity underscores the need for using amber glassware and protecting solutions from light during analysis to prevent further degradation.[11]
Spectroscopic and Analytical Characterization
Definitive identification and quantification of 6(7)-Dehydro Norgestrel rely on a combination of spectroscopic and chromatographic techniques. While raw spectral data is proprietary to standards manufacturers, the expected spectroscopic signatures can be inferred from its structure.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H-NMR: The proton NMR spectrum is expected to be complex but highly informative. Key diagnostic signals would include:
-
Vinyl Protons: Resonances in the downfield region (typically 5.5-6.5 ppm) corresponding to the protons on the C4, C6, and C7 atoms of the conjugated diene system. These signals are absent in the spectrum of Levonorgestrel and serve as a definitive marker.
-
Ethynyl Proton: A sharp singlet around 2.5-3.0 ppm for the acetylenic proton (-C≡CH ).
-
Angular Ethyl Group: Characteristic signals (a quartet and a triplet) for the C13-ethyl group protons.
-
Hydroxyl Proton: A broad singlet for the C17-OH proton, which is exchangeable with D₂O.
-
-
¹³C-NMR: The carbon spectrum would confirm the presence of 21 distinct carbon atoms. The most notable signals would be the olefinic carbons of the C4=C5-C6=C7 system and the carbonyl carbon (C3) at the downfield end of the spectrum (~200 ppm).
B. Infrared (IR) Spectroscopy The IR spectrum provides confirmation of the key functional groups. Expected characteristic absorption bands include:
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~3300-3400 cm⁻¹: A broad band for the O-H stretch of the hydroxyl group.
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~3300 cm⁻¹: A sharp band for the ≡C-H stretch of the ethynyl group.
-
~2100 cm⁻¹: A weak but sharp band for the C≡C stretch.
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~1650-1660 cm⁻¹: A strong band for the C=O stretch of the α,β-unsaturated ketone.
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~1580-1640 cm⁻¹: Bands corresponding to the C=C stretches of the conjugated diene system.
C. Mass Spectrometry (MS) Under electron ionization (EI) or electrospray ionization (ESI), the mass spectrum would confirm the molecular weight. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 310. The fragmentation pattern would likely involve the loss of water, the ethyl group, and fragmentation across the steroid rings, providing further structural confirmation.
D. Ultraviolet-Visible (UV-Vis) Spectroscopy The extended conjugated system in 6(7)-Dehydro Norgestrel results in a significant bathochromic shift (shift to longer wavelength) of the λₘₐₓ compared to Levonorgestrel. This property is the cornerstone of its detection in HPLC analysis. While Levonorgestrel (a single enone) absorbs around 240 nm, the conjugated dienone system of the impurity is expected to have a λₘₐₓ in the range of 280-300 nm, allowing for specific detection and resolution.
Caption: Standard analytical workflow for the identification and quantification of impurities.
Synthesis and Chemical Reactivity
As an impurity, 6(7)-Dehydro Norgestrel is typically formed during the synthesis of Levonorgestrel or as a product of its degradation.
A. Plausible Synthetic Pathway (Formation) The most probable route for its formation is the chemical oxidation or dehydrogenation of Levonorgestrel. This can occur if trace oxidants are present during synthesis or upon exposure to oxidative stress conditions (e.g., light, air) during storage. A common laboratory and potential industrial method to introduce such a double bond is through the use of a dehydrogenating agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[12]
Caption: High-level overview of the synthesis of 6(7)-Dehydro Norgestrel from Levonorgestrel.
B. Chemical Stability and Degradation The extended conjugated system makes 6(7)-Dehydro Norgestrel susceptible to oxidation and polymerization, particularly when exposed to light and atmospheric oxygen. This reactivity underscores the importance of storing the reference material under inert gas in a cool, dark environment.[3][11] Its stability in various pH conditions is a critical parameter during the development of aqueous-based formulations and analytical mobile phases.
Recommended Experimental Protocol: HPLC Purity Method
The following protocol is a representative example for the quantification of 6(7)-Dehydro Norgestrel as an impurity in a Levonorgestrel API sample. This method leverages the unique UV absorbance of the impurity for selective detection.
Objective: To determine the purity of a Levonorgestrel sample by quantifying the area percent of 6(7)-Dehydro Norgestrel and other related substances.
1. Materials and Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade, e.g., Milli-Q)
-
Levonorgestrel API (Test Sample)
-
6(7)-Dehydro Norgestrel Certified Reference Standard
2. Chromatographic Conditions:
-
HPLC System: A gradient-capable HPLC system with a Photodiode Array (PDA) or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 20.0 70 25.0 70 25.1 40 | 30.0 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm. Causality Note: This wavelength is chosen to maximize the signal for the conjugated diene impurity while minimizing the signal from the Levonorgestrel main peak, thereby improving the limit of detection for the impurity.
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Sample Solution: Accurately weigh about 25 mg of the Levonorgestrel API into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of approximately 0.5 mg/mL.
-
Reference Standard Solution (for peak identification): Prepare a solution of 6(7)-Dehydro Norgestrel in the diluent at a concentration of approximately 0.005 mg/mL.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Inject the diluent as a blank to ensure a clean baseline.
-
Inject the Reference Standard Solution to determine the retention time of 6(7)-Dehydro Norgestrel.
-
Inject the Sample Solution in duplicate.
-
After the sequence is complete, integrate all peaks in the chromatogram for the Sample Solution.
5. Calculation: Calculate the percentage of 6(7)-Dehydro Norgestrel in the Levonorgestrel API using the formula for area percent:
% Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100
Conclusion
6(7)-Dehydro Norgestrel is more than a mere impurity; it is a critical process marker and a key indicator of the stability of Levonorgestrel. Its unique chemical structure, particularly the conjugated dienone system, dictates its physicochemical properties and provides the analytical handles necessary for its detection and quantification. For researchers and drug development professionals, controlling the levels of this impurity through robust synthesis processes, appropriate storage conditions, and validated analytical methods is essential for guaranteeing the quality and safety of the final pharmaceutical product.
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SynZeal. Levonorgestrel EP Impurity M | 51087-61-7. [Online]. Available at: [Link].
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Pharmaffiliates. CAS No : 51087-61-7 | Product Name : Levonorgestrel - Impurity M | Chemical Name : 6(7)-Dehydro Norgestrel. [Online]. Available at: [Link].
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ResearchGate. Synthesis of related substances from levonorgestrel. [Online]. Available at: [Link].
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